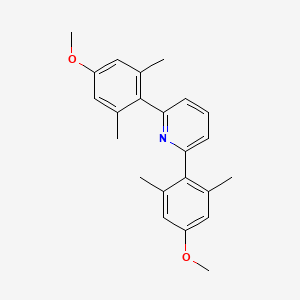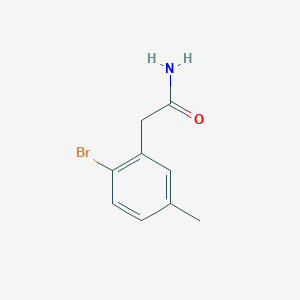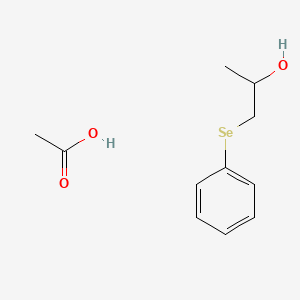![molecular formula C24H24N2O2 B12538557 (2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone] CAS No. 142347-39-5](/img/structure/B12538557.png)
(2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(4-aminofenil)metanona] de (2,3,5,6-tetrametil-1,4-fenileno) es un compuesto orgánico con la fórmula molecular C24H26N2O2. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de fenileno tetrametilsustituido unido a dos grupos de aminofenilmetanona. Es un compuesto versátil con diversas aplicaciones en la investigación científica y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Bis[(4-aminofenil)metanona] de (2,3,5,6-tetrametil-1,4-fenileno) normalmente implica los siguientes pasos:
Nitración del tetrametilbenceno: El material de partida, tetrametilbenceno, se somete a nitración para formar 2,3,5,6-tetrametil-1,4-dinitrobenceno.
Reducción: El compuesto dinitro se reduce luego a 2,3,5,6-tetrametil-1,4-fenilendiamina.
Acilación: La fenilendiamina se acila con cloruro de 4-aminobenzoílo para obtener el producto final.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:
Nitración y reducción a granel: Uso de instalaciones de nitración y reducción industriales para manejar grandes cantidades de tetrametilbenceno.
Purificación: Empleo de técnicas como la recristalización y la cromatografía para asegurar la alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Bis[(4-aminofenil)metanona] de (2,3,5,6-tetrametil-1,4-fenileno) experimenta diversas reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución electrófila y nucleófila son comunes, especialmente en los grupos aminofenilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Agentes halogenantes como el bromo o el cloro para la sustitución electrófila; nucleófilos como las aminas para la sustitución nucleófila.
Productos principales
Oxidación: Produce las quinonas correspondientes.
Reducción: Rendimiento de los derivados de amina totalmente reducidos.
Sustitución: Resulta en derivados halogenados o alquilados dependiendo de los sustituyentes utilizados.
Aplicaciones Científicas De Investigación
Bis[(4-aminofenil)metanona] de (2,3,5,6-tetrametil-1,4-fenileno) tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y polímeros.
Biología: Se emplea en el estudio de las interacciones enzimáticas y como sonda en ensayos bioquímicos.
Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente en el direccionamiento de enzimas o receptores específicos.
Industria: Utilizado en la producción de materiales de alto rendimiento, como poliimidas y otros polímeros, debido a su estabilidad y propiedades estructurales únicas
Mecanismo De Acción
El mecanismo de acción de Bis[(4-aminofenil)metanona] de (2,3,5,6-tetrametil-1,4-fenileno) implica su interacción con objetivos moleculares como enzimas y receptores. Los grupos aminofenilo del compuesto pueden formar enlaces de hidrógeno y otras interacciones con los sitios activos de las enzimas, influenciando su actividad. Además, el núcleo de fenileno tetrametilsustituido proporciona estabilidad estructural, lo que permite que el compuesto actúe como un andamio robusto en varios procesos bioquímicos .
Comparación Con Compuestos Similares
Compuestos similares
2,3,5,6-Tetrametil-1,4-fenilendiamina: Un compuesto relacionado con características estructurales similares, pero que carece de los grupos aminofenilmetanona.
3,6-Diaminodureno: Otra tetrametilsustituida fenilendiamina con aplicaciones en la síntesis de polímeros.
2,3,5,6-Tetrametilbenceno-1,4-dietilamina: Un compuesto con grupos etilamina en lugar de grupos aminofenilmetanona
Singularidad
Bis[(4-aminofenil)metanona] de (2,3,5,6-tetrametil-1,4-fenileno) se destaca por sus dos grupos aminofenilmetanona, que mejoran su reactividad y versatilidad en diversas reacciones químicas y aplicaciones. Esta estructura única le permite servir como un bloque de construcción multifuncional en la síntesis de materiales avanzados y en la investigación bioquímica .
Propiedades
Número CAS |
142347-39-5 |
|---|---|
Fórmula molecular |
C24H24N2O2 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
[4-(4-aminobenzoyl)-2,3,5,6-tetramethylphenyl]-(4-aminophenyl)methanone |
InChI |
InChI=1S/C24H24N2O2/c1-13-14(2)22(24(28)18-7-11-20(26)12-8-18)16(4)15(3)21(13)23(27)17-5-9-19(25)10-6-17/h5-12H,25-26H2,1-4H3 |
Clave InChI |
PFYPFFKDQZQNGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C(=O)C2=CC=C(C=C2)N)C)C)C(=O)C3=CC=C(C=C3)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E,E)-N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine]](/img/structure/B12538476.png)
![2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol](/img/structure/B12538479.png)
![10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12538481.png)



![Benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12538504.png)



![2,6-Bis({bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)phenol](/img/structure/B12538527.png)

![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal](/img/structure/B12538542.png)

